molecular formula C13H16ClNO2 B2968998 2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide CAS No. 2411312-81-5

2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide

Cat. No.: B2968998
CAS No.: 2411312-81-5
M. Wt: 253.73
InChI Key: RAXIJKLKKXAJOQ-UHFFFAOYSA-N
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Description

2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide , also known as chloroacetanilide , is a chemical compound with the molecular formula C₈H₈ClNO . It is a white crystalline solid with a melting point of approximately 136-139°C . This compound exhibits interesting properties and has been studied for various applications.


Synthesis Analysis

The synthesis of This compound involves the reaction of aniline with chloroacetylchloride in glacial acetic acid . The resulting product is the chloroacetanilide compound. The crystal structure analysis reveals the presence of N-H…O hydrogen bonds between the molecules .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution , hydrolysis , and condensation reactions . For instance, it may be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 136-139°C .

Safety and Hazards

  • Storage : Store as a combustible solid .

Properties

IUPAC Name

2-chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-8-12(16)15-13(11-6-7-17-9-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXIJKLKKXAJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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